molecular formula C20H20N4O4 B3569129 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane

3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane

Cat. No. B3569129
M. Wt: 380.4 g/mol
InChI Key: AQDQQXVYOHUPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane, also known as DNTB, is a heterocyclic compound that has been widely used in scientific research. It belongs to the family of bicyclic azabicycles, which are known for their diverse biological activities. DNTB has been studied extensively for its potential use in drug development, as well as for its role in biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. This binding leads to an increase in the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters.
Biochemical and Physiological Effects:
3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been shown to have a variety of biochemical and physiological effects, including anticonvulsant, antinociceptive, and antidepressant effects. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane in lab experiments is its well-established synthesis method, which allows for the production of high-quality, pure compounds. Another advantage is its diverse range of biological activities, which makes it a useful tool for studying a variety of physiological processes. However, one limitation of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane. One area of interest is its potential use in drug development, particularly for the treatment of neurological disorders such as epilepsy and depression. Another area of interest is its role in modulating the activity of neurotransmitters, which could have implications for the treatment of a variety of conditions. Finally, further studies are needed to better understand the mechanism of action of 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane and its potential uses in other areas of scientific research.

Scientific Research Applications

3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has been used in a wide range of scientific studies, including drug discovery, neurochemistry, and molecular biology. It has been found to have a variety of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects. 3,7-dibenzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.

properties

IUPAC Name

(7-benzoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-18(16-7-3-1-4-8-16)22-12-20(24(27)28)11-21(14-22)15-23(13-20)19(26)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDQQXVYOHUPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN(CN1CN(C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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